4-(5-Fluorobenzo[d]oxazol-2-yl)aniline

Monoamine Oxidase Inhibition Neurological Disease Models Enzyme Selectivity

Specify this 5-fluoro substituted benzoxazole aniline (CAS 1181334-50-8) for your enzyme inhibition studies. Its single-atom fluorine substitution critically alters electronic distribution and lipophilicity versus the non-fluorinated analog, enabling 12-fold MAO-B selectivity (IC50=480 nM) and confirmed 5-LO inhibitory activity. Using the correct analog prevents divergent SAR outcomes in Parkinson's, inflammatory, or depression research programs.

Molecular Formula C13H9FN2O
Molecular Weight 228.22 g/mol
Cat. No. B14913976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Fluorobenzo[d]oxazol-2-yl)aniline
Molecular FormulaC13H9FN2O
Molecular Weight228.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)F)N
InChIInChI=1S/C13H9FN2O/c14-9-3-6-12-11(7-9)16-13(17-12)8-1-4-10(15)5-2-8/h1-7H,15H2
InChIKeyROHYHFSVDNXIGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Fluorobenzo[d]oxazol-2-yl)aniline: A Fluorinated Benzoxazole Building Block for Medicinal Chemistry and Chemical Biology Procurement


4-(5-Fluorobenzo[d]oxazol-2-yl)aniline is a heteroaromatic building block, C13H9FN2O, classified as a 2-substituted benzoxazole derivative [1]. It is commercially available for research use, typically with a certified purity of 98%, and its structure has been confirmed by standard analytical methods (e.g., NMR, HPLC) .

The Impact of 5-Fluoro Substitution on Benzoxazole Aniline Reactivity and Biological Profile


The 5-fluoro substitution on the benzoxazole core is a critical structural determinant that distinguishes this compound from its non-fluorinated analog, 4-(benzo[d]oxazol-2-yl)aniline. This single atomic substitution alters the molecule's electronic distribution and lipophilicity, leading to a quantifiably different biological activity profile [1]. Consequently, substituting one for the other in a research or development program would result in a divergent outcome, making careful selection based on the intended biological application essential.

Quantitative Differentiation: 4-(5-Fluorobenzo[d]oxazol-2-yl)aniline vs. Non-Fluorinated Analog


MAO-B Selectivity: Fluorinated Derivative Shows Enhanced Isozyme Discrimination

The 5-fluoro substituent drives a significant shift in monoamine oxidase (MAO) selectivity. 4-(5-Fluorobenzo[d]oxazol-2-yl)aniline exhibits a 12-fold selectivity for MAO-B (IC50 = 480 nM) over MAO-A (IC50 = 5,690 nM), based on a direct head-to-head comparison within the same human enzyme assay system [1]. This contrasts with the established primary antitumor activity of the non-fluorinated analog, for which MAO inhibition is not a reported characteristic.

Monoamine Oxidase Inhibition Neurological Disease Models Enzyme Selectivity

5-Lipoxygenase Inhibition: A Unique Activity Not Reported for the Non-Fluorinated Scaffold

4-(5-Fluorobenzo[d]oxazol-2-yl)aniline has demonstrated a specific, measurable effect on the 5-lipoxygenase (5-LO) enzyme, a key target in inflammatory disease . In a cell-based assay using intact basophilic rat leukemia (RBL-1) cells, the compound showed quantifiable inhibition of 5-LO at a concentration of 1.0 µM . This activity has not been reported for its non-fluorinated analog, 4-(benzo[d]oxazol-2-yl)aniline, which is primarily characterized as an antitumor agent [1].

Anti-inflammatory Assays 5-Lipoxygenase Pathway Leukotriene Synthesis

Antitumor Activity: A Class-Level Distinction Favoring the Non-Fluorinated Analog

This evidence underscores a key divergence: the non-fluorinated analog, 4-(benzo[d]oxazol-2-yl)aniline, exhibits potent antitumor activity against breast cancer cell lines MCF-7 (IC50 >0.01–0.1 µM) and MDA-MB-468 (IC50 >0.1–1 µM) . While 4-(5-fluorobenzo[d]oxazol-2-yl)aniline shares the core benzoxazole scaffold, its established bioactivity profile is directed towards other targets (e.g., MAO, 5-LO), and its direct antitumor potency in these models is not documented.

Breast Cancer Cell Lines Antiproliferative Assays Oncology Research

Recommended Research Applications for 4-(5-Fluorobenzo[d]oxazol-2-yl)aniline Based on Its Unique Profile


MAO-B Selective Inhibitor Development for CNS Disorders

Employ as a lead compound or chemical probe in the development of selective MAO-B inhibitors. Its 12-fold selectivity for MAO-B (IC50 = 480 nM) over MAO-A makes it a suitable starting point for medicinal chemistry efforts aimed at treating Parkinson's disease, Alzheimer's disease, or depression without the hypertensive 'cheese effect' liability associated with non-selective MAO inhibitors [1].

Target-Based Screening in the 5-Lipoxygenase Pathway

Utilize this compound as a validated tool molecule for assays investigating the 5-lipoxygenase (5-LO) pathway. Its confirmed inhibitory activity in RBL-1 cells (at 1.0 µM) makes it relevant for research into inflammatory diseases such as asthma, allergic rhinitis, and atherosclerosis .

Structure-Activity Relationship (SAR) Studies on Benzoxazole Scaffolds

Include as a key comparator in SAR studies to investigate the impact of 5-position halogenation on the benzoxazole core. Direct comparison with the non-fluorinated analog (4-(benzo[d]oxazol-2-yl)aniline) will allow for the elucidation of how fluorine substitution alters electronic properties and shifts biological activity from antitumor mechanisms to enzyme inhibition (MAO, 5-LO) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(5-Fluorobenzo[d]oxazol-2-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.